molecular formula C8H7ClN2O3 B8028244 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine

3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine

Cat. No.: B8028244
M. Wt: 214.60 g/mol
InChI Key: GENRXPJOKLUVNK-UHFFFAOYSA-N
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Description

3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chloro, nitro, and prop-2-en-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine typically involves the following steps:

    Chlorination: The chloro group can be introduced via electrophilic substitution using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The prop-2-en-1-yloxy group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The prop-2-en-1-yloxy group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, alkyl halides.

Major Products

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted pyridines: Formed through nucleophilic substitution of the chloro group.

Scientific Research Applications

3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: It can be used in the development of pesticides and herbicides.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would vary depending on the specific compound synthesized from this building block.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    4-Chloro-3-nitro-2-(prop-2-EN-1-yloxy)pyridine: Similar structure but with different positions of the substituents.

Uniqueness

3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine is unique due to the specific arrangement of its substituents on the pyridine ring, which can influence its reactivity and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (prop-2-en-1-yloxy) groups can lead to unique chemical properties and reactivity patterns.

Properties

IUPAC Name

3-chloro-4-nitro-2-prop-2-enoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-2-5-14-8-7(9)6(11(12)13)3-4-10-8/h2-4H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENRXPJOKLUVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=CC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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